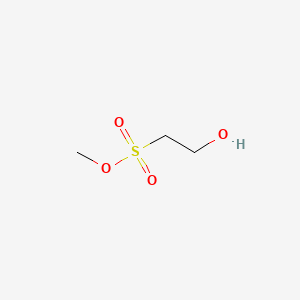

Methyl 2-hydroxyethane-1-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-7-8(5,6)3-2-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDOMBFXFIFOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230918 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81171-21-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081171213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Kinetics

Exploration of Reaction Mechanisms in Sulfonate Ester Formation

The esterification process to form sulfonate esters from sulfonic acids and alcohols is a subject of detailed mechanistic study. It is widely accepted that the reaction between a sulfonic acid and an alcohol proceeds through a two-stage equilibrium process. researchgate.net The initial step involves the protonation of the alcohol by the sulfonic acid, which forms an oxonium ion and releases the sulfonate anion. researchgate.net

Subsequent mechanistic investigations, including theoretical studies and experiments with isotopically labeled reactants, have further clarified the key step. It has been demonstrated that the reaction occurs via a nucleophilic attack of the sulfonate anion on the protonated alcohol (an SN2-type mechanism), which displaces a water molecule. enovatia.compqri.org This pathway was confirmed through experiments using oxygen-18 labeled methanol (B129727), where the isotopic label was found exclusively in the water produced, not in the resulting sulfonate ester. pqri.org This finding rules out alternative mechanisms where the alcohol would act as the nucleophile attacking the sulfur atom. pqri.org

Alternative pathways, such as those involving a pentacoordinate sulfur intermediate, have been deemed energetically unfavorable. nih.gov However, a pathway involving a sulfonylium cation intermediate (an SN1-type mechanism) has been shown to have a low activation barrier, suggesting it as a viable route under certain conditions, analogous to acid-catalyzed hydrolysis of some sulfur-containing compounds. nih.gov

The formation of sulfonate esters through the reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270) is another common synthetic route. youtube.comyoutube.com This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. youtube.comyoutube.com A base then deprotonates the resulting oxonium intermediate to yield the neutral sulfonate ester. youtube.comyoutube.com This process occurs with retention of configuration at the alcohol's carbon atom, as the C-O bond is not broken during the reaction. youtube.comyoutube.com

Kinetic Studies of Key Synthetic Transformations

Kinetic studies reveal that the formation of sulfonate esters from sulfonic acids and alcohols is highly sensitive to the reaction conditions. The rate of formation is almost exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comacs.org Consequently, extreme conditions are necessary to promote the reaction, specifically high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.comacs.org

The presence of water significantly reduces the rate of sulfonate ester formation for two primary reasons. enovatia.compqri.org Firstly, water competes with the alcohol for protonation by the sulfonic acid, thereby lowering the concentration of the key protonated alcohol intermediate. enovatia.compqri.org Secondly, water can act as a nucleophile to hydrolyze the sulfonate ester, providing a competing degradation pathway. enovatia.com For instance, the addition of 5% water to an ethanol (B145695)/methanesulfonic acid mixture at 70°C can decrease the quasi-equilibrium level of the corresponding ester by approximately five-fold. enovatia.com

Temperature and reaction time are also critical parameters. Studies on the reaction of various alcohols with methanesulfonic acid at 70°C have shown that low but significant conversions (0.3-1%) to the corresponding sulfonate esters can be achieved within 24 hours. enovatia.com The reaction kinetics are often modeled as pseudo-first order. nih.gov For example, the rate of hydrolysis for ethyl methanesulfonate (B1217627) (EMS) in different media demonstrates the influence of the environment on reaction speed. nih.gov

| Medium | Pseudo-First Order Rate Constant (k, min-1) |

|---|---|

| Water | 2.35 x 10-4 |

| Undiluted Parenteral Formulation | 67.4 x 10-4 |

| Diluted Parenteral Formulation | 1.32 x 10-4 |

Furthermore, the acidity of the system is paramount. The reaction requires a strong acid, like a sulfonic acid, to effectively protonate the alcohol. enovatia.comacs.org Weaker acids are not capable of catalyzing the reaction to any measurable extent. enovatia.comacs.org Conversely, if any acid present is neutralized by even a slight excess of base, the formation of sulfonate esters is completely inhibited. enovatia.comacs.org

Understanding Nucleophilic Substitution Reactions Involving Sulfonate Esters

A defining characteristic of sulfonate esters, including Methyl 2-hydroxyethane-1-sulfonate, is the exceptional leaving group ability of the sulfonate moiety. youtube.comyoutube.com This makes them highly effective electrophiles in nucleophilic substitution (SN) and elimination (E) reactions, reacting similarly to alkyl halides. youtube.comyoutube.com

The effectiveness of the sulfonate group as a leaving group stems from the stability of the resulting sulfonate anion. youtube.comyoutube.com The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, making it a very weak base and therefore a stable species upon departure. youtube.comyoutube.com The conjugate acids of these leaving groups are strong acids; for example, p-toluenesulfonic acid and methanesulfonic acid have pKa values of -2.8 and -1.9, respectively. youtube.com

This reactivity is a cornerstone of their utility in organic synthesis. Alcohols, which possess a poor leaving group (hydroxide, OH⁻), can be readily converted into sulfonate esters. youtube.comyoutube.com This transformation turns the unreactive hydroxyl group into a highly reactive sulfonate leaving group, enabling subsequent SN2 reactions with a wide range of nucleophiles. youtube.comyoutube.com These reactions proceed with inversion of configuration at the carbon center if it is chiral, as is typical for an SN2 mechanism. youtube.com

Hydrolysis, the reaction with water, is a common nucleophilic substitution reaction for sulfonate esters. enovatia.com Kinetic studies have shown that the hydrolysis of methanesulfonate esters is largely independent of pH in the range of 7-10, being dominated by the water rate. acs.org This contrasts sharply with the hydrolysis of other esters, like carboxylates, which is significantly base-catalyzed. acs.org This differential reactivity can be exploited in selective chemical transformations. acs.org

Spectroscopic and Structural Characterization Techniques in Sulfonate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 2-hydroxyethane-1-sulfonate, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structural integrity.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. These methods help to resolve overlapping signals and definitively assign peaks to the corresponding protons and carbons, especially in complex regions of the spectrum where signals from the sulfonate and hydroxyl groups might be convoluted.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the two methylene (B1212753) groups, and the hydroxyl proton. The chemical shift (δ) of these protons is influenced by their local electronic environment. The electron-withdrawing sulfonate and hydroxyl groups are expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values).

Predicted ¹H NMR data in H₂O at 200 MHz reveals the following peaks:

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| 1 | 5.92 | Doublet |

| 2 | 3.77 | Singlet |

| 3 | 3.63 | Doublet of Doublets |

Table 1: Predicted ¹H NMR spectral data for this compound. np-mrd.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbon atoms closer to the electronegative oxygen and sulfur atoms are expected to have larger chemical shifts.

Predicted ¹³C NMR data in D₂O at 50 MHz indicates the presence of all three carbon atoms in their unique chemical environments.

| Atom Number | Chemical Shift (ppm) |

| 1 | 171.18 |

| 2 | 54.49 |

| 3 | 53.04 |

Table 2: Predicted ¹³C NMR spectral data for this compound. np-mrd.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups. For this compound, characteristic absorption bands are expected for the hydroxyl (O-H), alkane (C-H), sulfonate (S=O), and ether (C-O) groups. A broad band in the region of 3550-3200 cm⁻¹ would indicate O-H stretching of the hydroxyl group. Strong absorptions corresponding to the S=O stretching in the sulfonate group are also a key diagnostic feature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While no specific Raman spectral data for this compound is readily available in the reviewed literature, it would be expected to provide further confirmation of the functional groups present, particularly for symmetric vibrations that may be weak or absent in the FTIR spectrum.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, which has a molecular weight of 140.16 g/mol , mass spectrometry can confirm its molecular ion peak. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for purity assessment. In such analyses, a C18 column is often used for separation. A characteristic fragmentation pattern observed for this compound is the transition of the precursor ion with a mass-to-charge ratio (m/z) of 155.1 to a product ion of m/z 97.0, which can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density and, consequently, the atomic positions.

As of the current literature review, no publicly available X-ray crystal structure data for this compound has been reported. The acquisition of such data would provide invaluable and unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

The electronic structure of a molecule is fundamental to its stability and behavior. jocpr.com Quantum chemical calculations can determine key parameters for Methyl 2-hydroxyethane-1-sulfonate, as outlined in the table below.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. jocpr.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and susceptibility to electronic excitation. |

| Thermodynamic Properties | Calculations can yield energetic properties such as enthalpy of formation and Gibbs free energy, which are vital for understanding the molecule's thermodynamic stability. jocpr.com |

These assessments would reveal the polar nature of the molecule, with the sulfonate and hydroxyl groups being electron-rich and the methyl group being relatively electron-neutral. The HOMO-LUMO gap would provide a quantitative measure of its reactivity profile.

Quantum chemistry is instrumental in mapping the energetic landscape of chemical reactions. mdpi.comrsc.org This involves modeling the reaction pathway from reactants to products, crucially identifying the transition state—the highest energy point along this path. numberanalytics.comwikipedia.orgvaia.com

For this compound, this analysis could be applied to reactions such as hydrolysis of the ester bond or oxidation of the hydroxyl group. The process involves:

Identifying Reactants and Products: Defining the starting and ending points of the reaction.

Locating the Transition State (TS): Using computational algorithms to find the saddle point on the potential energy surface that connects reactants and products. fiveable.me

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. vaia.com

Such modeling provides a mechanistic understanding at the atomic level, revealing how bonds are broken and formed, which is essential for optimizing reaction conditions or predicting degradation pathways. numberanalytics.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For surfactants like this compound, MD simulations are particularly insightful for understanding their behavior at interfaces and their interactions with solvents and other species.

While specific MD studies on this compound are limited, extensive research on the broader class of methyl ester sulfonates (MES) and other sulfonated surfactants provides a clear picture of its likely behavior. researchgate.netacs.orgmdpi.com

Key Findings from MD Simulations of Related Sulfonates:

Interfacial Behavior: At an oil-water interface, these amphiphilic molecules orient themselves with the polar sulfonate headgroup in the aqueous phase and the nonpolar hydrocarbon tail in the oil phase. This alignment is fundamental to their role in reducing interfacial tension. researchgate.netacs.org

Interaction with Ions: MD simulations have shown that the sulfonate headgroup interacts strongly with cations in solution. Studies comparing sulfonate (R-SO₃⁻) and sulfate (B86663) (R-OSO₃⁻) surfactants have revealed that divalent cations like Ca²⁺ and Mg²⁺ have a less disruptive effect on the hydration shell of the sulfonate group. This contributes to the superior performance of sulfonate-based surfactants in hard water. researchgate.net

Aggregation and Micelle Formation: Simulations can model the self-assembly of surfactant molecules into micelles in solution, a key aspect of their cleaning and solubilizing functions. The simulations can predict critical micelle concentration (CMC) and micelle structure.

These simulations provide a dynamic, atomic-level view that complements static quantum chemical calculations and macroscopic experimental observations.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgscirp.orgrsc.org The analysis is based on partitioning the crystal's electron density into molecular fragments. This method requires a solved crystal structure as input.

As no publicly available crystal structure for this compound could be identified, a direct Hirshfeld analysis cannot be presented. However, the methodology provides a powerful framework for understanding crystal packing.

How Hirshfeld Surface Analysis Works:

Surface Generation: A surface is generated around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. mdpi.com

Mapping Properties: Properties like d_norm (normalized contact distance) are mapped onto this surface. Red spots on the d_norm map indicate close intermolecular contacts (like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas show regions without close contact. rsc.org

2D Fingerprint Plots: The surface information is decomposed into a 2D histogram, called a fingerprint plot, which quantifies the relative contribution of different types of interactions (e.g., H···H, O···H, C···H). scirp.orgmdpi.com

If a crystal structure were available, this analysis would likely reveal the significant roles of hydrogen bonding involving the hydroxyl group and the sulfonate oxygen atoms, as well as numerous van der Waals contacts, in the crystal packing of this compound.

Supramolecular Chemistry and Assembly of Sulfonate Containing Systems

Host-Guest Recognition and Complexation with Methyl 2-hydroxyethane-1-sulfonate Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger host molecule and a smaller guest molecule. While specific studies detailing this compound as a guest molecule are not extensively documented, its structural features suggest potential for such interactions. The sulfonate group, with its anionic charge and ability to act as a hydrogen bond acceptor, can engage in electrostatic and hydrogen bonding interactions with a complementary host molecule.

For instance, macrocyclic hosts like cyclodextrins, which possess a hydrophobic inner cavity and a hydrophilic exterior, could potentially encapsulate the methyl group of this compound, with the hydrophilic sulfonate and hydroxyl groups interacting with the rim of the cyclodextrin (B1172386) or the surrounding solvent. Similarly, cationic host molecules could bind to the anionic sulfonate group through strong ion-ion interactions.

| Potential Host Molecule | Type of Interaction with this compound | Driving Force |

| Cyclodextrins | Encapsulation of the methyl group | Hydrophobic effect, van der Waals forces |

| Calixarenes | Interaction with functionalized portals | Hydrogen bonding, ion-dipole interactions |

| Crown Ethers | Complexation with a counter-ion | Ion-dipole interactions with the sulfonate's counter-ion |

| Metal Cations | Coordination to the sulfonate group | Electrostatic attraction |

Formation of Coordination Polymers and Metal-Organic Frameworks with Sulfonate Ligands

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The sulfonate group is a versatile functional moiety for the construction of such frameworks. While this compound itself is not a commonly reported ligand in the literature for MOF synthesis, the broader class of sulfonate ligands has been extensively explored.

The sulfonate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of one-, two-, or three-dimensional networks. The presence of the hydroxyl group in this compound introduces an additional potential coordination site, which could lead to the formation of more complex and potentially functional materials. The flexibility of the ethane (B1197151) backbone could also allow for the formation of dynamic frameworks that can respond to external stimuli.

Self-Assembly Principles and Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable structures is known as self-assembly. This process is governed by a variety of non-covalent interactions. In the case of this compound and related sulfonate-containing systems, several key interactions drive the self-assembly process.

Hydrogen Bonding: The sulfonate group is a strong hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions play a crucial role in directing the formation of specific supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks.

van der Waals Forces: Although weaker than hydrogen bonds and ionic interactions, van der Waals forces, including London dispersion forces, are important for the close packing of molecules in the solid state. The methyl and ethyl groups of this compound contribute to these interactions.

The interplay of these non-covalent forces dictates the final, thermodynamically most stable supramolecular structure. The crystal engineering of sulfonate-containing compounds often involves a careful consideration of these interactions to design materials with desired topologies and properties.

| Non-Covalent Interaction | Description | Importance in Self-Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Directs the geometry of the assembly. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Provides strong, non-directional cohesive forces. |

| van der Waals Forces | Weak intermolecular forces that arise from temporary fluctuations in electron distribution. | Contributes to the overall packing and stability of the structure. |

Applications in Advanced Chemical Sciences and Materials Development

Electrolyte Componentry and Interfacial Chemistry in Energy Storage Systems

The performance of energy storage devices like lithium-ion batteries is critically dependent on the electrolyte, which facilitates ion transport between the anode and cathode. elsevierpure.comresearchgate.net The electrolyte is not merely a passive medium; its components are responsible for forming the crucial solid electrolyte interphase (SEI), a passivating layer that enables the long-term cycling of the battery. elsevierpure.com Additives are a key component of modern electrolyte formulations, often used in small percentages to significantly enhance performance and stability, particularly at high voltages. elsevierpure.comnih.gov

Anion Adsorption and Electrostatic Shielding Phenomena in Electrochemical Systems

The interface between an electrode and an electrolyte is characterized by the formation of an electric double layer (EDL), which consists of accumulated ions and oriented solvent dipoles. nih.govmdpi.com The structure of this layer profoundly influences reaction kinetics and device performance. Anions from the electrolyte can specifically adsorb onto the surface of a positively charged electrode. nih.govmdpi.com This adsorption can alter the EDL structure, for instance, by displacing solvent molecules and changing the charge separation distance, which in turn affects the capacitance. nih.gov

Role as Building Blocks in Organic Synthesis and Polymer Chemistry

Methyl 2-hydroxyethane-1-sulfonate serves as a valuable building block in chemical synthesis due to its bifunctional nature, containing both a hydroxyl group and a methyl sulfonate ester. This structure allows it to be a versatile intermediate for creating more complex molecules. pharmaffiliates.com The sulfonate group, in particular, is a key functional moiety that can be introduced into various organic structures to impart specific properties, such as water solubility or surfactant activity. rsc.org

Monomer Synthesis for Water-Soluble Polymers and Hydrogels

Water-soluble polymers and hydrogels are critical materials in biomedical applications, personal care products, and various industrial processes. The incorporation of ionic groups, such as sulfonates, into a polymer backbone is a common strategy to enhance water solubility and introduce stimuli-responsive properties. mdpi.com

This compound's hydroxyl group can be functionalized, for example, by reacting it with an acryloyl or methacryloyl group to form a sulfonated monomer. This monomer can then be polymerized or copolymerized to create water-soluble polymers. A similar strategy is employed with related sulfonated compounds like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), which is used to synthesize macromers for the rapid in-situ formation of hydrogel films. The presence of the sulfonate group ensures the resulting polymer chains are highly hydrophilic.

Table 1: Examples of Functional Groups Used to Impart Water Solubility in Polymers

| Functional Group | Common Monomer Example | Key Property Conferred |

|---|---|---|

| Hydroxyl (-OH) | Hydroxyethyl (B10761427) Methacrylate (HEMA) | Hydrophilicity, Biocompatibility |

| Quaternary Ammonium Salt | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | Cationic charge, Antimicrobial properties |

| Carboxylic Acid (-COOH) | Acrylic Acid | pH-responsive solubility, Adhesion |

| Sulfonate (-SO₃H) | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | High water solubility, Salt tolerance |

This table provides examples of functional groups used to create water-soluble polymers, highlighting the role of sulfonates.

The synthesis of such polymers often involves careful control of reaction conditions to produce linear chains with the desired hydrophilic character. rsc.org The resulting materials can be used as coatings, emulsifiers, or for creating hydrogel microstructures for applications like drug delivery and tissue engineering. mdpi.commdpi.com

Intermediates in Fine Chemical and Dye Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of fine chemicals, including pharmaceuticals and dyes. pharmaffiliates.com It is listed as an intermediate and a building block in chemical supplier catalogs. pharmaffiliates.comanaxlab.com For example, it is noted as a related compound or impurity in the synthesis of Pentamidine. pharmaffiliates.com

In dye synthesis, the incorporation of sulfonate groups is a well-established method to increase the water solubility of chromophores, which is essential for textile dyeing processes. The sulfonate group can be introduced by using sulfonated intermediates. While specific examples detailing the use of this compound in dye synthesis are not prevalent, its structure is analogous to other sulfonated building blocks used for this purpose. The compound's sulfonate group can undergo nucleophilic substitution reactions, allowing for its integration into larger, more complex molecular architectures.

Exploration in Corrosion Inhibition Mechanisms with Sulfonate Ligands

Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. youtube.comresearchgate.net Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. youtube.commdpi.comacs.org This film can block anodic (metal dissolution) and/or cathodic (oxygen reduction) sites, thereby stifling the electrochemical reactions that drive corrosion. youtube.comresearchgate.net

Compounds containing sulfur and/or nitrogen atoms are often effective corrosion inhibitors because these heteroatoms can coordinate with the metal surface. mdpi.com The sulfonate group (-SO₃⁻) in particular can act as a ligand, adsorbing onto the metal. This adsorption can occur through the formation of a self-assembled monolayer, creating a stable and protective barrier. mdpi.com The effectiveness of such inhibitors is often evaluated using electrochemical techniques like polarization curves and impedance spectroscopy, which can measure the reduction in corrosion current density and the increase in polarization resistance. acs.orgnih.gov

While research on this compound itself as a primary corrosion inhibitor is limited, the functional sulfonate group is a key component in many inhibitor formulations. youtube.com For instance, studies on other sulfonate-containing organic molecules demonstrate their ability to form protective films on steel surfaces. nih.gov The mechanism involves the inhibitor binding to the metal surface, which can be described by adsorption isotherms like the Langmuir model, preventing corrosive particles from reaching the surface. nih.gov

Table 2: Mechanisms of Action for Different Classes of Corrosion Inhibitors

| Inhibitor Class | Primary Mechanism | Example Functional Groups |

|---|---|---|

| Anodic Inhibitors | Form a passivating film on anodic sites | Nitrites, Chromates, Phosphates |

| Cathodic Inhibitors | Slow the cathodic reaction, often by precipitation | Zinc salts, Polyphosphates |

| Mixed Inhibitors | Affect both anodic and cathodic reactions by surface adsorption | Amines, Thiols, Sulfonates , Triazoles |

This table categorizes corrosion inhibitors based on their mechanism, showing that sulfonates typically act as mixed inhibitors through surface adsorption. youtube.comresearchgate.net

Environmental Chemistry and Degradation Pathways

Abiotic and Biotic Degradation Mechanisms of Organosulfur Compounds

Organosulfur compounds, a broad class that includes methyl 2-hydroxyethane-1-sulfonate, undergo degradation in the environment through both non-biological (abiotic) and biological (biotic) pathways. nih.gov The presence of a sulfonate group generally increases the water solubility and mobility of organic compounds, potentially leading to their transport into aquatic systems. escholarship.org

Abiotic degradation can occur through processes such as photolysis or hydrolysis, although the carbon-sulfur bond in sulfonates is generally stable. wikipedia.org The addition of a sulfate (B86663) or sulfonate group to an organic compound can make it less likely to partition to surfaces like soil or sediment. escholarship.org

Biotic degradation is a primary pathway for the breakdown of many organosulfur compounds. nih.gov Microorganisms have evolved diverse enzymatic systems to metabolize these compounds, often using the organic carbon as an energy source and the sulfur for cellular needs. nih.govwikipedia.org The rate and extent of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of other carbon sources. nih.govnih.gov For instance, the degradation of linear alkylbenzene sulfonates (LAS) is significantly slower at lower temperatures. nih.gov In some cases, the presence of an additional carbon source can facilitate the biodegradation of organosulfur compounds by supporting microbial growth. nih.gov

The persistence of organosulfur compounds varies greatly. While some, like LAS, can be readily biodegraded under aerobic conditions with half-lives in soil ranging from 18 to 26 days, others, particularly perfluorinated sulfonates, are extremely persistent in the environment. nih.govnih.gov

Table 1: Factors Influencing the Degradation of Organosulfur Compounds

| Factor | Influence on Degradation | References |

| Structure | The presence of a sulfonate group increases water solubility. The length and branching of the alkyl chain affect biodegradability. | escholarship.orghibiscuspublisher.com |

| Temperature | Lower temperatures can significantly inhibit the rate of biodegradation. | nih.gov |

| Oxygen | Aerobic conditions are generally favorable for the complete degradation of many sulfonated compounds. Some may persist under anaerobic conditions. | nih.govresearchgate.net |

| Microbial Population | The presence of adapted microbial communities enhances the rate of biodegradation. | nih.govnih.gov |

| Co-contaminants | Additional carbon sources can sometimes promote the breakdown of organosulfur compounds. | nih.gov |

Microbial Biodegradation Pathways and Enzyme-Mediated Transformations

The microbial breakdown of sulfonated organic compounds is a critical process in their environmental fate. Microorganisms capable of degrading these compounds have been isolated from various environments, including soil and water. oup.comepa.gov The initial step in the biodegradation of many organophosphorus compounds, which shares some similarities with organosulfur degradation, is often hydrolysis catalyzed by enzymes like organophosphate hydrolase. oup.comepa.gov

For sulfonated compounds, a key enzymatic step is desulfonation, where the sulfonate group is cleaved from the carbon skeleton. This can be catalyzed by enzymes known as sulfotransferases, which transfer the sulfonate group. nih.gov The remaining organic part can then be further metabolized through common central metabolic pathways.

In the case of linear alkylbenzene sulfonates (LAS), biodegradation typically initiates with the oxidation of the alkyl chain, followed by desulfonation and cleavage of the benzene (B151609) ring. researchgate.net This process involves a sequence of enzymatic reactions, including ω-oxidation and β-oxidation of the alkyl chain, leading to the formation of sulfophenylcarboxylic acids (SPCs) as intermediates. nih.govresearchgate.net These intermediates are then further degraded. nih.gov

Table 2: Key Enzymes and Microbial Genera in Organosulfur Biodegradation

| Enzyme/Microbial Group | Role in Biodegradation | References |

| Sulfotransferases | Catalyze the transfer of sulfonate groups, a key step in metabolism and detoxification. | nih.gov |

| Organophosphate Hydrolase | Catalyzes the hydrolysis of some organophosphorus compounds, a process analogous to the initial breakdown of some organosulfur esters. | oup.comepa.gov |

| Ferruginibacter | A bacterial genus implicated in sulfur metabolism and biofilm formation during organosulfur degradation. | nih.gov |

| Rhodopseudomonas | A bacterial genus involved in sulfur metabolism. | nih.gov |

| Gordonia | A bacterial genus associated with sulfur metabolism. | nih.gov |

| Thiobacillus | A bacterial genus known for its role in sulfur oxidation pathways. | nih.gov |

Environmental Fate Modeling and Persistence Studies

Environmental fate modeling is used to predict the distribution and persistence of chemicals in the environment. For compounds like this compound, models would consider its high water solubility and low potential for sorption to soil and sediment due to the polar sulfonate group. escholarship.org This suggests a high mobility in water, leading to potential contamination of groundwater and surface water. escholarship.orgnih.gov

Persistence studies on analogous short-chain sulfonated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have shown that they can be extremely persistent in the environment. nih.gov Although this compound is not fluorinated, the stability of the sulfonate group is a factor in its environmental longevity. However, unlike highly fluorinated compounds, the hydrocarbon backbone of this compound is more susceptible to microbial degradation. nih.govhibiscuspublisher.com

Studies on linear alkylbenzene sulfonates (LAS) have shown that their half-lives in sludge-amended soils can be relatively short, in the range of 7 to 33 days, indicating that under favorable conditions, biodegradation can be an effective removal mechanism. nih.govresearchgate.net The half-lives for the mineralization of the benzene ring of various LAS homologs were found to be between 18 and 26 days. nih.gov

The persistence of short-chain non-fluorinated sulfonates like this compound is expected to be lower than that of their perfluorinated counterparts. However, their high mobility in water remains a concern, as it can lead to widespread distribution and the potential for long-term, low-level exposure in aquatic environments. nih.gov

Table 3: Half-life Data for Analogous Sulfonated Compounds

| Compound Class | Environmental Compartment | Half-life | References |

| Linear Alkylbenzene Sulfonates (LAS) | Sludge-amended soil | 7 - 33 days | researchgate.net |

| Linear Alkylbenzene Sulfonates (LAS) | Sludge-amended soil (mineralization of benzene ring) | 18 - 26 days | nih.gov |

| Perfluorohexane Sulfonic Acid (PFHxS) | Human Serum | ~2.86 years | nih.gov |

| Perfluoropentane Sulfonic Acid (PFPeS) | Human Serum | ~0.63 years | nih.gov |

Note: Data for perfluorinated compounds are provided for comparison to illustrate the persistence of certain sulfonated structures, but the toxicokinetics and environmental degradation pathways differ significantly from non-fluorinated sulfonates.

Green Chemistry Principles in the Synthesis and Application of Methyl 2 Hydroxyethane 1 Sulfonate

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

The primary synthesis of the precursor, 2-hydroxyethane-1-sulfonic acid (isethionic acid), involves the reaction of ethylene (B1197577) oxide with aqueous sodium bisulfite. wikipedia.org This is an addition reaction, which is inherently atom-economical as all reactant atoms are incorporated into the product. The subsequent esterification with methanol (B129727) to form Methyl 2-hydroxyethane-1-sulfonate, however, produces water as a byproduct.

Reaction Scheme:

Sulfonation (Addition): C₂H₄O (Ethylene Oxide) + NaHSO₃ (Sodium Bisulfite) → HOCH₂CH₂SO₃Na (Sodium Isethionate)

Acidification: HOCH₂CH₂SO₃Na + H⁺ → HOCH₂CH₂SO₃H (Isethionic Acid) + Na⁺

Esterification: HOCH₂CH₂SO₃H + CH₃OH (Methanol) ⇌ CH₃O₃SCH₂CH₂OH (this compound) + H₂O (Water)

Table 1: Atom Economy Calculation for the Esterification of Isethionic Acid

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| Isethionic Acid (C₂H₆O₄S) | 126.13 | This compound (C₃H₈O₄S) | 140.15 |

| Methanol (CH₄O) | 32.04 | Water (H₂O) | 18.02 |

| Total Reactant Mass | 158.17 | Total Product Mass | 158.17 |

| Atom Economy | \multicolumn{3}{ | c | }{(140.15 / 158.17) * 100% = 88.6% } |

Catalysis and Biocatalysis for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, reducing energy consumption and unwanted byproducts.

The esterification of isethionic acid is typically acid-catalyzed. While strong mineral acids are effective, they pose challenges related to corrosion, safety, and neutralization waste. A greener approach involves using solid acid catalysts, such as sulfonic acid-functionalized chitosan, which has been shown to be effective in the esterification of fatty acids. nih.gov These heterogeneous catalysts are easily separated from the reaction mixture and can be recycled, simplifying the process and minimizing waste. ajgreenchem.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative. frontiersin.org Lipases are particularly well-suited for esterification reactions and can operate under mild conditions in both aqueous and non-aqueous media. researchgate.netnih.gov The use of an immobilized lipase, for instance, could catalyze the esterification of isethionic acid with high specificity, eliminating the need for harsh acid catalysts and simplifying product purification. nih.gov Lipase-catalyzed esterification has been successfully applied to produce various specialty esters, including those used in cosmetics and food, often in solvent-free systems which further enhances the green credentials of the process. frontiersin.orgresearchgate.net

Table 2: Comparison of Catalytic Methods for Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid | High reaction rate | Corrosive, difficult to separate, generates waste |

| Heterogeneous Acid | Sulfonated Chitosan nih.gov | Recyclable, non-corrosive, easy separation | Potentially lower activity than homogeneous catalysts |

| Biocatalyst (Enzyme) | Immobilized Lipase nih.gov | High selectivity, mild conditions, biodegradable | Higher initial cost, potential for denaturation |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. tamu.edu The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable.

The initial sulfonation step to produce sodium isethionate is performed in water, which is considered a green solvent. However, the subsequent esterification requires the removal of water to drive the reaction to completion. Acetonitrile has been used as a solvent in sulfonation reactions, as it is a good solvent for both aromatic compounds and sulfonating agents. google.com However, its toxicity is a concern.

Alternative, greener solvents could be employed for the esterification step. For instance, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or propylene (B89431) carbonate are becoming viable alternatives to traditional volatile organic compounds. researchgate.net Another advanced strategy is to conduct the reaction in a solvent-free system, using an excess of one of the reactants (e.g., methanol) as the reaction medium. researchgate.net This approach drastically reduces solvent waste and can lead to higher reaction rates and easier product isolation. researchgate.net

Table 3: Properties of Potential Solvents for Synthesis

| Solvent | Type | Key Properties | Green Chemistry Considerations |

| Water | Aqueous | Non-toxic, available, non-flammable | High heat capacity, needs to be removed for esterification |

| Acetonitrile google.com | Conventional Organic | Good solvent for reactants | Toxic, volatile, derived from fossil fuels |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Lower toxicity, derived from renewable resources | Higher cost, potential for peroxide formation |

| Solvent-Free (excess Methanol) | Alternative Medium | No additional solvent waste, high reactant concentration | Requires efficient recovery and recycling of excess reactant |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, UPLC, GC-MS) for Trace Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of Methyl 2-hydroxyethane-1-sulfonate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the most powerful techniques for the analysis of this polar and non-volatile compound.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for the trace analysis of sulfonated compounds. For the analysis of this compound, a reversed-phase HPLC method using a C18 column is typically employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifying agent like formic acid to improve peak shape and ionization efficiency.

A specific HPLC-MS method involves a mobile phase of 0.1% formic acid in an acetonitrile/water mixture (70:30 v/v). Detection is achieved using mass spectrometry with monitoring of the mass transition at m/z 155.1 → 97.0, which serves as the quantitative ion. This selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach provides high specificity and allows for quantification even at very low concentrations. The purity of this compound can be assessed by HPLC, with standards often exceeding 95% purity. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. The use of smaller particle size columns (typically <2 µm) in UPLC systems results in sharper and narrower peaks, which is particularly beneficial for resolving complex mixtures and enhancing detection limits for trace impurities like this compound. While specific UPLC methods for this compound are not extensively detailed in public literature, the principles of separation would be similar to HPLC but with optimized flow rates and pressure tolerances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. To make the compound amenable to GC analysis, a derivatization step is necessary. This process involves chemically modifying the polar functional groups (hydroxyl and sulfonate) to create a more volatile and thermally stable derivative. While specific derivatization procedures for this compound are not commonly reported, general derivatizing agents for polar compounds, such as silylating agents (e.g., BSTFA), could be employed to increase its volatility.

Table 1: Chromatographic Conditions for the Analysis of Sulfonated Compounds

| Parameter | HPLC-MS | UPLC-MS/MS | GC-MS (Hypothetical) |

| Column | C18 | C18 (sub-2µm particles) | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | 0.1% Formic acid in Acetonitrile/Water (70:30 v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium |

| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Monitoring | m/z 155.1 → 97.0 | Specific MRM transitions | Full Scan / SIM of derivative ions |

| Sample Preparation | Direct injection or Solid Phase Extraction (SPE) | Direct injection or SPE | Derivatization required |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and quantitative analysis of organic compounds. Quantitative NMR (qNMR) is a powerful tool that relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal. sciepub.com

For the quantitative analysis of this compound, a known amount of an internal standard is added to a precisely weighed sample. The concentration of the analyte is then determined by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard. This method offers high precision and accuracy without the need for a calibration curve, as the response factor is ideally unity. One-dimensional proton NMR (¹H-NMR) is most commonly used for qNMR. nih.gov

In the ¹H-NMR spectrum of this compound, distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the methylene protons adjacent to the sulfonate group would be expected. By integrating these signals and comparing them to the integral of a certified internal standard, the absolute quantity of the compound in a sample can be determined. For complex mixtures where signals may overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve and assign the signals accurately before quantification.

Table 2: Representative Data for Quantitative ¹H-NMR Analysis

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | Maleic Acid |

| Analyte Signal (Integral) | Signal for methyl protons (δ ~3.8 ppm, 3H) |

| Internal Standard Signal (Integral) | Signal for olefinic protons (δ ~6.3 ppm, 2H) |

| Mass of Sample | 25.0 mg |

| Mass of Internal Standard | 10.0 mg |

| Purity of Internal Standard | 99.9% |

| Calculated Purity of Analyte | >95% |

Integration of Multiple Analytical Platforms for Comprehensive Characterization

A comprehensive characterization of this compound, particularly in the context of pharmaceutical impurity profiling, necessitates the integration of multiple analytical platforms. This approach leverages the strengths of different techniques to provide a complete picture of the compound's identity, purity, and quantity.

A typical workflow for the comprehensive characterization would begin with the use of HPLC or UPLC coupled with UV and MS detection. This provides initial information on the retention time, UV absorbance characteristics, and mass-to-charge ratio of the compound and any associated impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula.

Following chromatographic separation and detection, preparative HPLC can be used to isolate sufficient quantities of the compound for further structural elucidation by NMR spectroscopy. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are then performed to unambiguously confirm the chemical structure of this compound and any co-isolated impurities.

Finally, qNMR can be employed for the precise and accurate determination of the compound's purity, using a certified reference standard. This integrated approach, combining separation science, mass spectrometry, and nuclear magnetic resonance, ensures a thorough and reliable characterization of this compound, meeting the stringent requirements of regulatory bodies for pharmaceutical quality control.

Future Research Directions and Emerging Paradigms for Methyl 2 Hydroxyethane 1 Sulfonate

Development of Novel Synthetic Routes and Catalysts

The current synthesis of methyl 2-hydroxyethane-1-sulfonate typically involves the reaction of ethylene (B1197577) oxide with sodium hydrogen sulfite. However, future research is expected to focus on developing more efficient, sustainable, and atom-economical synthetic methodologies.

An emerging paradigm in chemical synthesis is the move towards greener processes. For analogous compounds like sodium lauroyl isethionate, single-step, solvent-free, and catalyst-free syntheses have been developed, significantly improving process efficiency and safety. whiterose.ac.uk A key future direction will be the adaptation of such principles to the synthesis of this compound. Research will likely target the development of novel catalysts, potentially heterogeneous or enzymatic, to facilitate the reaction under milder conditions and minimize waste.

Furthermore, exploring alternative feedstocks derived from biorenewable sources is a critical research avenue. whiterose.ac.uk This aligns with the broader industry trend of moving away from petrochemical-based starting materials. The development of synthetic routes that utilize bio-based ethanol (B145695) or other renewable resources to construct the hydroxyethylsulfonate backbone would represent a significant advancement in the sustainable production of this compound.

| Current vs. Future Synthetic Approaches | Description | Potential Advantages |

| Current Method | Reaction of ethylene oxide with sodium hydrogen sulfite. | Established and functional for current needs. |

| Future Direction 1: Green Chemistry | Single-step, solvent-free, and catalyst-free reactions. whiterose.ac.uk | Increased atom economy, reduced waste, improved safety. |

| Future Direction 2: Biorenewable Feedstocks | Utilization of bio-based starting materials. whiterose.ac.uk | Reduced carbon footprint, increased sustainability. |

| Future Direction 3: Advanced Catalysis | Development of enzymatic or heterogeneous catalysts. | Milder reaction conditions, higher selectivity, easier catalyst separation. |

Exploration of New Applications in Functional Materials

The unique bifunctional nature of this compound, possessing both a polar sulfonate group and a reactive hydroxyl group, makes it an attractive candidate for the development of novel functional materials.

A significant area of future research lies in its application as a monomer or modifying agent for polymers. The incorporation of the sulfonate group can dramatically alter the properties of materials, enhancing hydrophilicity, ion-exchange capabilities, and thermal stability. Research into sulfonated biomaterials suggests that such modifications can be highly beneficial in creating materials for biomedical applications, including hydrogels, scaffolds for tissue engineering, and nanoparticles for drug delivery. mdpi.com The sulfonate group can influence cellular responses like adhesion, proliferation, and differentiation, opening up possibilities in regenerative medicine. mdpi.com

Furthermore, its surfactant properties, which are foundational to its use in detergents, can be further exploited. By analogy with purified sodium lauroyl isethionate, which shows enhanced surface activity, research into high-purity this compound could lead to high-performance formulations for personal care products where mildness and efficiency are paramount. whiterose.ac.uk

| Potential Application Area | Underlying Property | Emerging Research Focus |

| Biomaterials | Introduction of charged sulfonate groups. mdpi.com | Development of sulfonated hydrogels, tissue scaffolds, and drug delivery nanoparticles. mdpi.com |

| Advanced Polymers | Monomer with dual functionality (hydroxyl and sulfonate). | Creation of novel ion-exchange resins and water-soluble polymers. |

| High-Performance Surfactants | Surface activity and mildness. whiterose.ac.uk | Use in specialized personal care and cosmetic formulations. whiterose.ac.uk |

| Functional Coatings | Polarity and film-forming ability. | Development of anti-static or hydrophilic surface coatings. |

Deeper Understanding of Structure-Reactivity Relationships

A more profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for unlocking its full potential. The interplay between the hydroxyl group, the sulfonate ester, and the ethylene bridge governs its behavior in chemical reactions.

Future research will likely employ a combination of computational modeling and advanced analytical techniques to elucidate its reaction mechanisms. The sulfonate group is known to be a target for nucleophilic substitution, while the hydroxyl group can undergo substitution under appropriate conditions. A detailed investigation into the kinetics and thermodynamics of these reactions will enable more precise control over synthetic outcomes.

Comparative studies with structurally similar compounds are also illuminating. For instance, the contrast with methyl 2-hydroxyacetate, where the sulfonate is replaced by a less acidic acetate (B1210297) group, highlights the critical role of the sulfonate moiety in driving certain reactions. A systematic exploration of a library of related sulfonate esters could provide a comprehensive map of structure-reactivity trends, guiding the rational design of new derivatives with tailored properties.

| Structural Feature | Known Reactivity | Future Research Questions |

| Sulfonate Group | Can undergo nucleophilic substitution. | What is the precise mechanism and what factors influence its reactivity? How does it interact with various molecular targets? |

| Hydroxyl Group | Can be substituted with other functional groups. | What are the most efficient and selective methods for its derivatization? |

| Ethylene Bridge | Provides flexibility and spacing between functional groups. | How does the length and substitution of the bridge affect material properties and biological interactions? |

| Overall Structure | Imparts polarity and moderate solubility. | How can solubility in different media be precisely controlled through structural modification? |

Interdisciplinary Research with Biological and Environmental Sciences

The future of this compound is intrinsically linked to interdisciplinary research that bridges chemistry with biological and environmental sciences.

In the biological realm, initial studies have pointed towards its potential as an antimicrobial agent with low cytotoxicity, making it a candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action, which is hypothesized to involve the interaction of the sulfonate group with cellular membranes or proteins. Its use in biochemical studies to probe the effects of sulfonate groups on biological systems is another promising avenue.

From an environmental perspective, the biodegradability of this compound and its derivatives is a key area of investigation. As its use in consumer products like detergents and personal care items potentially grows, ensuring its environmental fate is well-understood is paramount. Research into its lifecycle, from sustainable synthesis to benign degradation, will be essential for its long-term viability as a green chemical. The development of surfactants from biorenewable sources, as seen with related isethionates, provides a model for future research in this area. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-hydroxyethane-1-sulfonate in a laboratory setting?

- Methodological Answer : Synthesis typically involves the reaction of 2-hydroxyethanesulfonic acid with methanol under acidic catalysis. Key steps include:

- Purification via vacuum distillation or recrystallization to achieve >95% purity.

- Monitoring reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

- Safety Note : Use acid-resistant gloves (e.g., nitrile) and work in a fume hood to mitigate exposure to volatile reactants .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged storage due to hydrolysis risks .

- Handling : Use full-body chemical-resistant suits (Type 4) and respiratory protection (e.g., N95 masks) when handling powdered forms .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing this compound in complex mixtures?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v) for separation. Monitor mass transitions at m/z 155.1 → 97.0 (quantitative ion) .

- NMR Analysis : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from sulfonate and hydroxyl groups .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Systematic Replication : Design experiments controlling for humidity, temperature, and solvent purity, which influence sulfonate ester stability .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify methodological outliers .

Q. What strategies optimize the use of this compound in kinetic studies of sulfonation reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.